molecular formula C16H21N3O4S3 B2567150 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide CAS No. 897622-27-4

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide

Cat. No. B2567150
CAS RN: 897622-27-4
M. Wt: 415.54
InChI Key: STLGQINMHHOXHJ-UHFFFAOYSA-N
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Description

“N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C16H21N3O4S3 and a molecular weight of 415.54. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecule contains a thiophene ring with a piperazine amine and an ethyl substituent. The IUPAC name of the compound is N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Antibacterial Applications

A significant area of application for compounds containing thiophene or chromene moieties, like "N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide," is in developing potential antibacterial agents. Research has indicated that aryl sulfonamides with these moieties exhibit promising antibacterial properties against pathogenic microbes. The synthesis and structural optimization of such compounds are crucial for enhancing pharmacological effectiveness in medicinal applications (Rathore et al., 2021).

Sulfonamide Inhibitors in Pharmaceutical Development

Sulfonamide compounds, including those with thiophene sulfonamide structures, have been extensively reviewed for their role as synthetic bacteriostatic antibiotics and their applications beyond antibacterial therapy. These compounds have been utilized in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The diversity in their pharmacological activities highlights their significance in drug development and the potential for new therapeutic agents (Gulcin & Taslimi, 2018).

Advancements in Sulfonamide Drug Research

Continued research into sulfonamide-based compounds has revealed a broad spectrum of biological activities, leading to their application in treating various diseases. The development of new derivatives, including those with thiophene sulfonamide groups, is driven by the need for drugs with lower toxicity, higher activity, and broader therapeutic applications. This ongoing research underscores the potential of sulfonamide compounds in medicinal chemistry and drug design (Shichao et al., 2016).

Environmental Impact and Analysis of Sulfonamides

The presence of sulfonamide antibiotics in the environment and their potential impact on human health and ecosystems have been subjects of study. Research into the degradation, analysis, and ecotoxicity of these compounds is critical for understanding their environmental fate and developing methods for their detection and removal. This area of study is essential for assessing the risks associated with the widespread use of sulfonamide antibiotics in agriculture and medicine (Baran et al., 2011).

Mechanism of Action

While the specific mechanism of action for “N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide” is not mentioned in the search results, sulfonamides in general are known to inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S3/c20-25(21,14-8-17-26(22,23)16-7-4-13-24-16)19-11-9-18(10-12-19)15-5-2-1-3-6-15/h1-7,13,17H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGQINMHHOXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-sulfonamide

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